![molecular formula C8H6BrF3S B1290111 4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene CAS No. 300356-31-4](/img/structure/B1290111.png)
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene
Overview
Description
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene, commonly referred to as 4-Bromo-1-MTB, is a brominated benzene compound that has a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively for its unique structure and properties, which make it a valuable tool for scientists.
Scientific Research Applications
Organic Synthesis: Building Blocks for Fluorinated Compounds
4-Bromo-2-(trifluoromethyl)thioanisole: is a valuable building block in organic synthesis. The presence of a trifluoromethyl group and a bromine atom makes it a versatile reagent for constructing complex fluorinated molecules. These molecules are of significant interest due to their unique physical and chemical properties, which are useful in developing pharmaceuticals, agrochemicals, and materials .
Medicinal Chemistry: Drug Design and Development
The compound’s structural features allow for selective functionalization, making it a potential candidate for drug design and development. Its incorporation into drug molecules can improve metabolic stability and increase binding affinity to biological targets. This is particularly relevant in the design of new therapeutic agents where fluorinated compounds play a crucial role .
Material Science: Fluorinated Polymers
In material science, 4-Bromo-2-(trifluoromethyl)thioanisole can be used to synthesize fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments. They also possess unique dielectric properties, which are valuable in the electronics industry .
Catalysis: Ligand and Catalyst Precursor
This compound can act as a ligand or a precursor to catalysts used in various chemical reactions. The bromine atom can be substituted with other groups to create catalysts that facilitate reactions like cross-coupling, which are fundamental in constructing carbon-carbon bonds in organic chemistry .
Agrochemistry: Synthesis of Pesticides
The trifluoromethyl group is a common moiety in pesticides due to its bioactivity4-Bromo-2-(trifluoromethyl)thioanisole can serve as a starting material for the synthesis of novel pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals .
Environmental Science: Tracers and Probes
Due to its distinctive chemical signature, this compound can be used as a tracer or probe in environmental studies. It can help in tracking chemical processes in the atmosphere or in aquatic systems, aiding in the understanding of pollutant behavior and distribution .
Mechanism of Action
Target of Action
The primary targets of the compound “4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene”, also known as “4-Bromo-2-(trifluoromethyl)thioanisole”, are currently unknown. This compound is a building block used in organic synthesis
Mode of Action
As a building block in organic synthesis, this compound’s mode of action would depend on the specific reactions it is involved in. Trifluoromethyl-containing compounds, like this one, are often used in the synthesis of diverse fluorinated compounds through selective C–F bond activation . The exact interactions with other molecules would depend on the specific synthesis pathway being used.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific molecules it is used to synthesize. Trifluoromethyl-containing compounds are often used in the synthesis of pharmaceuticals, agrochemicals, and materials . The downstream effects would therefore depend on the properties of these synthesized compounds.
properties
IUPAC Name |
4-bromo-1-methylsulfanyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMADDVSNZFTXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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